molecular formula C12H9FINO3 B12838726 Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate

Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate

Cat. No.: B12838726
M. Wt: 361.11 g/mol
InChI Key: XTUPCNKXKUDPMB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Fluorination: Introduction of the fluorine atom at the 7th position using a fluorinating agent.

    Iodination: Introduction of the iodine atom at the 6th position using an iodinating reagent.

    Hydroxylation: Introduction of the hydroxyl group at the 4th position.

    Esterification: Formation of the ethyl ester at the 3rd position carboxyl group.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .

Chemical Reactions Analysis

Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) . Major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 7-fluoro-4-hydroxy-6-bromoquinoline-3-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxamide: Similar structure but with a carboxamide group instead of an ester.

The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C12H9FINO3

Molecular Weight

361.11 g/mol

IUPAC Name

ethyl 7-fluoro-6-iodo-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H9FINO3/c1-2-18-12(17)7-5-15-10-4-8(13)9(14)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16)

InChI Key

XTUPCNKXKUDPMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)I)F

Origin of Product

United States

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